2-[(Dimethylamino)methyl]-5,5-diethyl-5,6-dihydrobenzo[h]quinazolin-4-ol
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Overview
Description
2-[(DIMETHYLAMINO)METHYL]-5,5-DIETHYL-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. Quinazolinones are significant in medicinal chemistry due to their potential pharmaceutical and biological properties, including analgesic, anti-inflammatory, and anticancer activities .
Preparation Methods
The synthesis of 2-[(DIMETHYLAMINO)METHYL]-5,5-DIETHYL-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE typically involves the amidation and cyclization of 2-aminobenzoic acid derivatives. One common method includes the reaction of anthranilic acid derivatives with acetic anhydride to form benzoxazinones, which are then treated with ammonia to yield quinazolinone derivatives . Industrial production methods often utilize microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis to enhance yield and efficiency .
Chemical Reactions Analysis
2-[(DIMETHYLAMINO)METHYL]-5,5-DIETHYL-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common, where the dimethylamino group can be replaced by other functional groups using appropriate reagents
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Medicine: Quinazolinone derivatives, including this compound, are investigated for their potential as anticancer, antibacterial, and anti-inflammatory agents.
Industry: It is utilized in the development of new materials and as a catalyst in organic reactions
Mechanism of Action
The mechanism of action of 2-[(DIMETHYLAMINO)METHYL]-5,5-DIETHYL-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or bind to receptors, thereby modulating biological processes. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other quinazolinone derivatives such as erlotinib, gefitinib, and afatinib, which are used as anticancer agents. Compared to these, 2-[(DIMETHYLAMINO)METHYL]-5,5-DIETHYL-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE may exhibit unique properties due to its specific substituents, which can influence its biological activity and chemical reactivity .
Properties
CAS No. |
879445-76-8 |
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Molecular Formula |
C19H25N3O |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
2-[(dimethylamino)methyl]-5,5-diethyl-3,6-dihydrobenzo[h]quinazolin-4-one |
InChI |
InChI=1S/C19H25N3O/c1-5-19(6-2)11-13-9-7-8-10-14(13)17-16(19)18(23)21-15(20-17)12-22(3)4/h7-10H,5-6,11-12H2,1-4H3,(H,20,21,23) |
InChI Key |
UWCUCWVAFYOMSL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC2=CC=CC=C2C3=C1C(=O)NC(=N3)CN(C)C)CC |
solubility |
10.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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